2-Amino-4-(methylsulfonyl)benzenethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

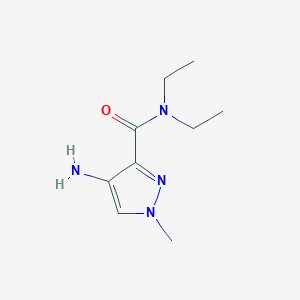

2-Amino-4-(methylsulfonyl)benzenethiol, also known as mesna, is a sulfhydryl compound that has been widely used in clinical practice as a cytoprotective agent. It is a water-soluble compound that has been shown to protect against the toxic effects of chemotherapeutic agents, particularly those that produce reactive oxygen species.

Applications De Recherche Scientifique

Unexpected Formation of Benzothiazoles

Research highlights the role of 2-Amino-4-(methylsulfonyl)benzenethiol in the unexpected formation of benzothiazoles during the synthesis of new heterocycles, specifically benzo-1,2,4-dithiazines. The study indicates a simple and efficient method to prepare these compounds, showcasing the compound's utility in heterocyclic chemistry (Fajkusová & Pazdera, 2008).

Coenzyme M Analogues

2-Amino-4-(methylsulfonyl)benzenethiol and its analogues have been investigated for their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This study underscores the compound's relevance in biochemistry, particularly in the context of methane biosynthesis and its inhibition (Gunsalus, Romesser, & Wolfe, 1978).

Molecular Electronic Device

A molecule containing a nitroamine redox center, similar in structure to 2-Amino-4-(methylsulfonyl)benzenethiol, was used in a self-assembled monolayer in an electronic device, demonstrating the compound's potential in molecular-scale electronics. The device exhibited negative differential resistance and a significant on-off peak-to-valley ratio, highlighting the compound's role in advancing electronic materials research (Chen, Reed, Rawlett, & Tour, 1999).

Heterocyclic Ketenethioacetal Derivatives

The compound's utility is further illustrated in the synthesis and reaction of heterocyclic ketenethioacetal derivatives, where 2-Amino-4-(methylsulfonyl)benzenethiol reacted with nucleophilic reagents, leading to the production of replacement products of methylthio groups in good yields. This research contributes to the field of organic synthesis and offers insights into the chemical reactivity of sulfur-containing compounds (Tominaga, Morita, Matsuda, & Kobayashi, 1975).

Schiff Base Synthesis

Another study focuses on the synthesis and crystal structure of a new Schiff base involving 2-Amino-4-(methylsulfonyl)benzenethiol, demonstrating the compound's application in the preparation of complex molecules with potential biological activity. The detailed structural analysis provided by this research contributes to the understanding of molecular interactions and properties (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).

Propriétés

IUPAC Name |

2-amino-4-methylsulfonylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-12(9,10)5-2-3-7(11)6(8)4-5/h2-4,11H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFICJTMKAFXYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(methylsulfonyl)benzenethiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-prop-2-enyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2857381.png)

![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2857382.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2857386.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)

![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)

![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)